molecular formula C29H44N10O7 B570033 Boc-grr-amc CAS No. 113866-14-1

Boc-grr-amc

Cat. No. B570033
CAS RN: 113866-14-1
M. Wt: 644.734
InChI Key: KAOILQBHONVZOC-PMACEKPBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-GRR-AMC is a tri-peptide substrate . It can be used for a fluorogenic West Nile virus (WNV) substrate, profiling the substrate specificity for the NS2B-NS3 proteases or determining the pH optimum of LdMC activity . It is cleaved by type II Metacaspases Atmc4 and Atmc9 of Arabidopsis thaliana .


Molecular Structure Analysis

The molecular weight of Boc-GRR-AMC is 644.72 and its molecular formula is C29H44N10O7 .

Scientific Research Applications

Enzymatic Analysis of Viral Proteases

Boc-GRR-AMC is used in the enzymatic analysis of viral proteases, such as the NS2B-NS3 protease of the Japanese Encephalitis Virus . The kinetic parameters for this protease were obtained using Boc-GRR-AMC as a model substrate . This application is crucial for understanding the replication mechanism of viruses and designing specific antivirals .

Understanding Catalytic Mechanisms

The compound is used to understand the catalytic mechanisms of enzymes. For instance, the binding affinity and catalytic efficiency of enzymes for Boc-GRR-AMC versus other substrates can provide insights into the contribution of certain positions to the catalytic mechanism .

Characterization of Plant Proteases

Boc-GRR-AMC is used in the characterization of plant proteases, such as metacaspase 5 from Arabidopsis thaliana . Activity assays with Boc-GRR-AMC help understand the properties of these proteases and their role in programmed cell death and other essential cellular processes .

Determination of Optimal pH for Enzyme Activity

The compound is used to determine the optimal pH for enzyme activity. For example, the activity of the PhMC2 protease against Boc-GRR-AMC was found to be highest at pH 7 to 9 .

Study of Stress Response in Plants

Boc-GRR-AMC is used in the study of stress response in plants. The activity of certain proteases, detectable only under specific conditions, can provide insights into how plants cope with stress .

Drug Discovery and Development

Boc-GRR-AMC is used in drug discovery and development. By studying the interaction of enzymes with Boc-GRR-AMC, researchers can design inhibitors that target these enzymes, leading to the development of new drugs .

Mechanism of Action

Target of Action

Boc-GRR-AMC primarily targets proteases, specifically the NS2B-NS3 proteases of flaviviruses such as West Nile virus (WNV), yellow fever virus, and dengue virus . It is also cleaved by type II metacaspases Atmc4 and Atmc9 of Arabidopsis thaliana . These proteases play crucial roles in the life cycle of these organisms, making Boc-GRR-AMC a valuable tool for studying these enzymes.

Mode of Action

Boc-GRR-AMC interacts with its targets by serving as a substrate for the proteases. The proteases cleave Boc-GRR-AMC, liberating the fluorophore AMC . This cleavage can be monitored using fluorescence, allowing researchers to profile the substrate specificity of the proteases or determine the optimal pH for their activity .

Biochemical Pathways

The cleavage of Boc-GRR-AMC by the target proteases is part of the broader proteolytic pathways of these organisms. In flaviviruses, the NS2B-NS3 proteases are involved in the processing of the viral polyprotein, a crucial step in the viral life cycle . In Arabidopsis thaliana, the metacaspases Atmc4 and Atmc9 are implicated in programmed cell death .

Result of Action

The cleavage of Boc-GRR-AMC results in the release of the fluorophore AMC, which can be detected by fluorescence . This provides a readout of protease activity, allowing researchers to study the function of these enzymes in detail .

Action Environment

The action of Boc-GRR-AMC can be influenced by various environmental factors. For instance, the activity of the proteases it targets can be pH-dependent . Therefore, the pH of the environment can affect the cleavage of Boc-GRR-AMC and, consequently, the fluorescence signal. Other factors, such as temperature and the presence of other molecules, may also influence its action.

Safety and Hazards

Boc-GRR-AMC is for research use only . Synthetic products have potential research and development risk .

Future Directions

Boc-GRR-AMC can be used for a fluorogenic West Nile virus (WNV) substrate, profiling the substrate specificity for the NS2B-NS3 proteases or determining the pH optimum of LdMC activity . This suggests that it could be useful in future research into these areas.

Relevant Papers

  • Nancy Lee, et al. Characterization of metacaspases with trypsin-like activity and their putative role in programmed cell death in the protozoan parasite Leishmania .
  • Manolya Ezgimen, et al. Characterization of the 8-hydroxyquinoline scaffold for inhibitors of West Nile virus serine protease .
  • Enzymatic Analysis of Recombinant Japanese Encephalitis Virus NS2B (H)-NS3pro Protease with Fluorogenic Model Peptide Substrates .
  • Characterising the Gene Expression of AtMC5 .

properties

IUPAC Name

tert-butyl N-[2-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H44N10O7/c1-16-13-23(41)45-21-14-17(9-10-18(16)21)37-24(42)20(8-6-12-35-27(32)33)39-25(43)19(7-5-11-34-26(30)31)38-22(40)15-36-28(44)46-29(2,3)4/h9-10,13-14,19-20H,5-8,11-12,15H2,1-4H3,(H,36,44)(H,37,42)(H,38,40)(H,39,43)(H4,30,31,34)(H4,32,33,35)/t19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAOILQBHONVZOC-PMACEKPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H44N10O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

644.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: What is the significance of Boc-GRR-amc in metacaspase research?

A1: Boc-GRR-amc serves as a valuable tool for studying the activity of metacaspases, a family of cysteine proteases found in plants, fungi, and protozoans [ , ]. These enzymes play crucial roles in programmed cell death and stress responses. Boc-GRR-amc acts as a substrate for metacaspases. Upon cleavage by the enzyme, the fluorescent molecule 7-amino-4-methylcoumarin (amc) is released, allowing for the detection and quantification of metacaspase activity.

Q2: How does the research described in the articles utilize Boc-GRR-amc?

A2: The research articles employ Boc-GRR-amc in the following ways:

  • Characterizing Enzyme Activity: Researchers used Boc-GRR-amc to determine the enzymatic activity of both purified recombinant metacaspases and metacaspase-like activity in protein extracts from plant tissues [ ]. This helped them understand the enzyme's substrate preference and the influence of factors like pH.
  • Investigating Gene Function: By measuring Boc-GRR-amc cleavage in plants with altered metacaspase gene expression, researchers could infer the role of specific metacaspases in processes like flower senescence [ ].

Q3: Are there other substrates similar to Boc-GRR-amc used in metacaspase research?

A3: Yes, while Boc-GRR-amc is commonly used, researchers also utilize other fluorogenic substrates with different amino acid sequences to investigate the substrate specificity of metacaspases. The choice of substrate depends on the specific research question and the metacaspase being studied. One example mentioned in the articles is Pyr-RTKR-amc, which showed even higher catalytic efficiency with the Japanese encephalitis virus NS3 protease [ ].

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